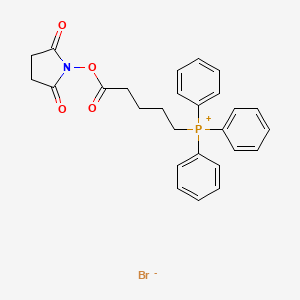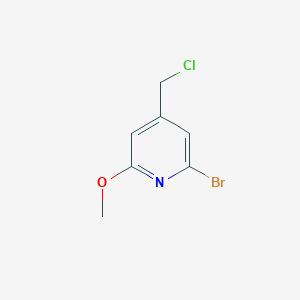![molecular formula C11H18O6SSi B13142877 4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid CAS No. 58556-70-0](/img/structure/B13142877.png)
4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid is a chemical compound with the molecular formula C11H18O6SSi and a molecular weight of 306.41 g/mol . It is characterized by the presence of a benzenesulfonic acid group attached to a trimethoxysilyl ethyl chain. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid typically involves the reaction of benzenesulfonic acid with a trimethoxysilyl ethyl precursor under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can undergo substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a labeling agent for biomolecules.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid can be compared with other similar compounds, such as:
Benzenesulfonic acid: Lacks the trimethoxysilyl group, making it less versatile in certain applications.
Trimethoxysilane: Lacks the benzenesulfonic acid group, limiting its use in acid-base reactions.
Ethylbenzenesulfonic acid: Similar structure but without the trimethoxysilyl group, affecting its reactivity and applications.
The uniqueness of 4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid lies in its combination of functional groups, which provide a wide range of reactivity and applications.
Propriétés
Numéro CAS |
58556-70-0 |
|---|---|
Formule moléculaire |
C11H18O6SSi |
Poids moléculaire |
306.41 g/mol |
Nom IUPAC |
4-(2-trimethoxysilylethyl)benzenesulfonic acid |
InChI |
InChI=1S/C11H18O6SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3,(H,12,13,14) |
Clé InChI |
DBZWYBSWIYCJCA-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



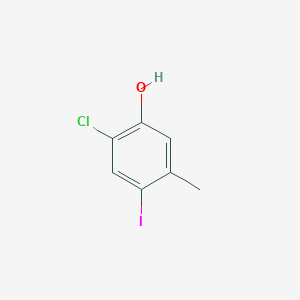
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)

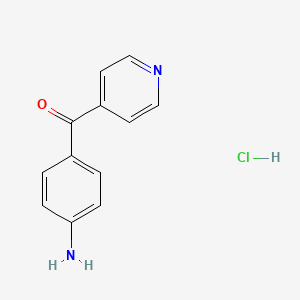
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)

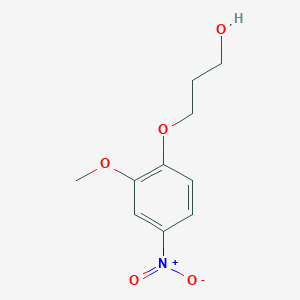
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
